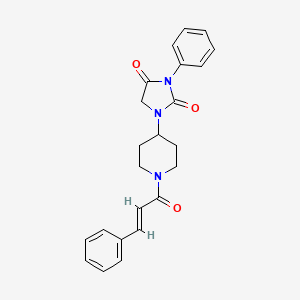

(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as CPID, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPID is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause birth defects in newborns. CPID is a promising compound that has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.

Aplicaciones Científicas De Investigación

Hydantoin Derivatives: A Versatile Scaffold in Medicinal Chemistry

Hydantoin and its derivatives, including (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been recognized as a preferred scaffold in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are integral in the synthesis of non-natural amino acids and their conjugates, with potential therapeutic applications. The Bucherer-Bergs reaction, an efficient method for hydantoin synthesis, is highlighted for its role in the preparation of new organic compounds with potential as therapeutics. This synthesis approach has paved the way for the development of hydantoin derivatives for therapeutic and agrochemical applications (Shaikh et al., 2023).

Cinnamic Acid Derivatives in Anticancer Research

The structural versatility of cinnamic acid derivatives, including those related to (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, has attracted significant attention in medicinal research as anticancer agents. These derivatives have been explored for their antitumor efficacy, demonstrating the underutilized potential of cinnamic acid derivatives in anticancer research. Their rich medicinal tradition, combined with recent attention towards their antitumor efficacy, suggests a promising avenue for the development of novel anticancer therapeutics (De et al., 2011).

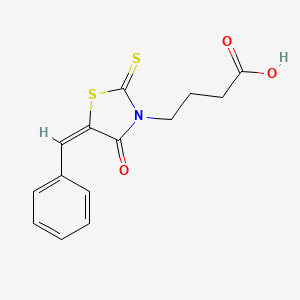

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones, including structural analogues such as (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP 1B), a key regulator of the insulin signaling pathway. The exploration of thiazolidinediones as PTP 1B inhibitors highlights their potential in managing insulin resistance and Type 2 diabetes mellitus. This review emphasizes the structural optimization of the thiazolidinedione scaffold to design and develop potent PTP 1B inhibitors, indicating a promising direction for the treatment of diseases associated with insulin resistance (Verma et al., 2019).

Antibacterial Properties of Cinnamaldehyde

Cinnamaldehyde, a key component of cinnamon essential oils and structurally related to (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, exhibits significant antibacterial properties against various pathogenic bacteria in animal feeds and human foods. This compound's mechanism of action includes disruption of the bacterial cell membrane, leading to leakage of cell contents and bacterial death. Cinnamaldehyde's broad-spectrum antibacterial activity, combined with its natural origin, presents a valuable approach for enhancing food safety and mitigating antibiotic resistance challenges (Friedman, 2017).

Propiedades

IUPAC Name |

3-phenyl-1-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-21(12-11-18-7-3-1-4-8-18)24-15-13-19(14-16-24)25-17-22(28)26(23(25)29)20-9-5-2-6-10-20/h1-12,19H,13-17H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAGYNZNXVEOFL-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)